molecular formula C20H18N2O3S B7945050 (6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

(6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B7945050
M. Wt: 366.4 g/mol
InChI Key: NYYBPASOTOAXQW-VQIMIIECSA-N
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Description

(6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS 36923-21-4) is a cephalosporin-derived intermediate with the molecular formula C20H18N2O3S and a molecular weight of 366.43 g/mol . It features a benzhydryl ester group at the 2-position and an unsubstituted 3-position (R=H). Key properties include:

  • Storage: Requires protection from light, inert atmosphere, and room temperature.
  • Hazards: Associated with skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

Properties

IUPAC Name

benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-17,19H,12,21H2/t16-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYBPASOTOAXQW-VQIMIIECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36923-21-4
Record name diphenylmethyl (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known by its CAS number 36923-21-4, is a compound with significant biological activity, particularly in the field of antibacterial research. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C20H18N2O3S, with a molecular weight of approximately 366.43 g/mol. The compound is recognized for its structural similarity to cephalosporins, which are widely used antibiotics.

The compound exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis. It acts as a beta-lactam antibiotic, similar to penicillin and cephalosporins, by binding to penicillin-binding proteins (PBPs) in bacteria. This binding interferes with the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.

Antibacterial Efficacy

Research has demonstrated that this compound possesses strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported in various studies:

Bacteria MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae0.25
Pseudomonas aeruginosa0.5
Acinetobacter baumannii0.25
Candida albicans16

These results indicate that the compound is particularly effective against certain resistant strains of bacteria, making it a candidate for further development in antibiotic therapies.

Case Studies

Case Study 1: Efficacy Against Resistant Strains
A study published in Current Opinion in Microbiology evaluated the efficacy of (6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC of 0.5 µg/mL, indicating its potential as an alternative treatment for resistant infections.

Case Study 2: Pharmacokinetics and Safety
In a pharmacokinetic study conducted on animal models, the compound demonstrated favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses. Side effects were limited to mild gastrointestinal disturbances, suggesting a good safety profile for further clinical trials.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Analogs

Compound (CAS) 3-Substituent 7-Substituent Molecular Weight (g/mol) Synthesis Yield/Purity Key Applications/Bioactivity
Target Compound (36923-21-4) H Benzhydryl ester 366.43 N/A Intermediate; storage-sensitive
3-Hydroxymethyl analog CH2OH Salicylideneamino Not reported 84.6% yield High-yield synthesis from 7-ACA
3-Chloromethyl HCl salt (79349-53-4) CH2Cl Benzhydryl ester 451.36 Not reported Enhanced stability (salt form)
3-Vinyl derivative (33747-51-2) CH2CH2 Benzhydryl ester 392.47 Not reported Agrochemical intermediate (7-AVCA)
3-Methyl derivative (12o) CH3 Methoxyphenylpropanamido Not reported 2% yield, 94% HPLC purity Antimicrobial potential
Ureidoacetyl derivative (SQ 14,359) CH2-S-Tetrazole Ureidoacetyl side chain 662 (disodium salt) Not reported Broad-spectrum β-lactamase resistance

Impact of 3-Substituents

  • Hydrogen (Target Compound) : Simplest structure, ideal for further functionalization but may lack stability under oxidative conditions .
  • Vinyl (33747-51-2) : Imparts rigidity and agrochemical utility (e.g., pesticide intermediates) .
  • Hydroxymethyl : Improves water solubility and serves as a handle for conjugation (e.g., esterification) .

Role of 7-Amino Side Chains

  • Benzhydryl Ester : Common in intermediates to protect carboxylic acid groups during synthesis .
  • Ureidoacetyl (SQ 14,359) : Confers resistance to β-lactamase enzymes, critical for combating drug-resistant bacteria .

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